![molecular formula C20H25FN2O3 B5535715 1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)

1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

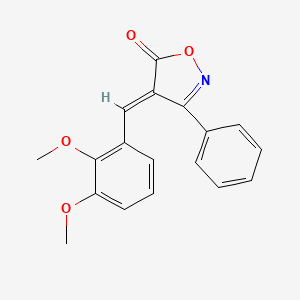

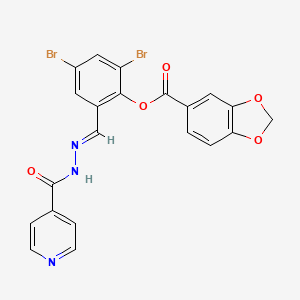

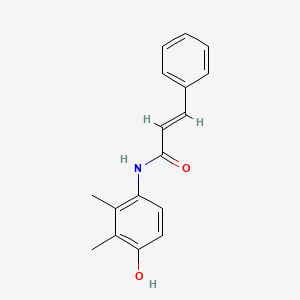

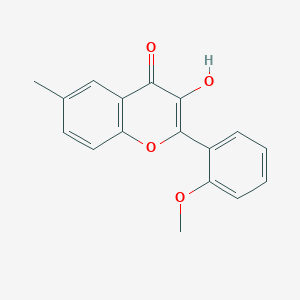

Description

This compound belongs to a class of organic molecules characterized by their complex structure, incorporating elements from cyclobutylcarbonyl, azetidinyl, and piperidine groups. The interest in such compounds often stems from their potential utility in drug discovery, particularly due to their structural complexity and the ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related structures typically involves multistep organic reactions, starting from simpler precursors to achieve the desired complexity and functionality. For example, Feskov et al. (2019) described the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and related compounds, highlighting the use of cyclization reactions and X-ray diffraction studies to confirm molecular geometry (Feskov et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using techniques such as X-ray crystallography, demonstrating their conformational flexibility and larger size compared to parent heterocycles. These structural attributes are crucial for their potential as building blocks in lead optimization programs for drug development.

Chemical Reactions and Properties

Compounds like "1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine" undergo various chemical reactions that modify their structure and functionality. These reactions can include nucleophilic substitutions, cyclizations, and functional group transformations, which are essential for tailoring the compound's properties for specific applications.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility in different solvents, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its suitability for drug formulation.

Chemical Properties Analysis

The chemical reactivity, stability under different conditions, and interaction with biological molecules define the chemical properties of these compounds. Studies often focus on their binding affinity to specific receptors or enzymes, providing insights into their potential therapeutic applications.

References

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

The synthesis and study of 3-((hetera)cyclobutyl)azetidine-based isosteres, including compounds related to piperidine, piperazine, and morpholine, have been explored for their potential utility in lead optimization programs. These compounds, due to their larger size and increased conformational flexibility compared to their parent heterocycles, offer new possibilities for the development of pharmaceuticals (Feskov et al., 2019).

Radiochemistry and PET Imaging Ligands

Research has been conducted on the synthesis and nicotinic acetylcholine receptor binding properties of certain compounds, demonstrating their potential as positron emission tomography (PET) imaging ligands. The detailed synthesis processes and in vivo characterization highlight their suitability for imaging central nicotinic receptors, thus contributing to neuroscience research and the understanding of various neurological conditions (Doll et al., 1999).

Novel Synthetic Strategies for Lactams

A new synthetic strategy involving nitrenium ion azaspirocyclization-spirodienone cleavage has been developed for the stereocontrolled preparation of highly substituted lactams and N-hydroxy lactams. This method provides an efficient approach for creating complex molecular architectures, offering valuable insights into the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (Wardrop & Burge, 2005).

Iron-Catalyzed Reactions in Organic Synthesis

The use of iron(III) halide-promoted aza-Prins cyclization has been studied for the synthesis of six-membered azacycles. This research showcases the versatility of iron catalysis in organic synthesis, particularly in constructing complex heterocyclic structures that are prevalent in natural products and pharmaceutical compounds (Bolm et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields such as medicinal chemistry, depending on its biological activity .

properties

IUPAC Name |

cyclobutyl-[4-[3-(2-fluorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O3/c21-17-6-1-2-7-18(17)26-16-12-23(13-16)20(25)15-8-10-22(11-9-15)19(24)14-4-3-5-14/h1-2,6-7,14-16H,3-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQVTANZYLNKFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)C(=O)N3CC(C3)OC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)

![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)

![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)

![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)

![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)